molecular formula C8H5ClFN B1349320 3-Chloro-5-fluorophenylacetonitrile CAS No. 493038-93-0

3-Chloro-5-fluorophenylacetonitrile

Cat. No.: B1349320
CAS No.: 493038-93-0
M. Wt: 169.58 g/mol
InChI Key: GWPLYSLPTCBNDL-UHFFFAOYSA-N
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Description

3-Chloro-5-fluorophenylacetonitrile is an organic compound with the molecular formula C8H5ClFN. It is also known as 3-Chloro-5-fluorobenzyl cyanide. This compound is characterized by the presence of a chloro and a fluoro substituent on a phenyl ring, along with an acetonitrile group. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-5-fluorophenylacetonitrile can be synthesized through several methods. One common method involves the reaction of 3-chloro-5-fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluorophenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Sodium cyanide, potassium hydroxide, or other nucleophiles in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution reactions: Formation of various substituted phenylacetonitriles.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of carboxylic acids or amides.

Scientific Research Applications

3-Chloro-5-fluorophenylacetonitrile is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving nitriles.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

Properties

IUPAC Name

2-(3-chloro-5-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPLYSLPTCBNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370526
Record name 3-Chloro-5-fluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

493038-93-0
Record name 3-Chloro-5-fluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Chloro-5-fluorophenyl)acetonitrile
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